Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate
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Description
Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate is a compound that belongs to the class of imidazole derivatives . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to changes in cellular processes, leading to the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular effects .
Biological Activity
Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzo[d]imidazole moiety, which is known for its pharmacological versatility. The tert-butyl group enhances its lipophilicity, facilitating better interaction with biological membranes. This structural configuration allows the compound to exhibit various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:
- Antimicrobial Activity : Compounds similar in structure have shown the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests that this compound may interfere with essential biochemical pathways in these organisms, potentially affecting cell wall synthesis or other vital processes .
- Anticancer Properties : Research indicates that benzimidazole derivatives can act as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and protein kinases. These interactions may lead to reduced cell viability in various cancer cell lines .
Antimicrobial Activity
A study examining the antimicrobial efficacy of related compounds found that those with a benzimidazole core exhibited significant activity against several bacterial strains, including:
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
E. coli | 15 | 12.5 |
S. aureus | 18 | 10 |
P. aeruginosa | 14 | 15 |
C. albicans | 20 | 6 |
These results indicate that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that derivatives of benzimidazole can significantly reduce the viability of cancer cells. For instance, a compound structurally related to this compound showed an IC50 value of approximately 14.1 µM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial effects of various benzimidazole derivatives, including this compound. The study concluded that these compounds exhibited promising antibacterial activity against resistant strains, suggesting their potential use in treating infections caused by multidrug-resistant bacteria .
Case Study 2: Cancer Therapeutics
Another investigation focused on the anticancer properties of benzimidazole derivatives. In this study, this compound was tested against several cancer cell lines, revealing significant cytotoxic effects and highlighting its potential as a lead compound in cancer therapy .
Properties
IUPAC Name |
tert-butyl N-(3H-benzimidazol-5-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-4-5-9-10(6-8)14-7-13-9/h4-7H,1-3H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUAABBZOJRHDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628491 |
Source
|
Record name | tert-Butyl 1H-benzimidazol-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-97-3 |
Source
|
Record name | Carbamic acid, 1H-benzimidazol-5-yl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885270-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1H-benzimidazol-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.